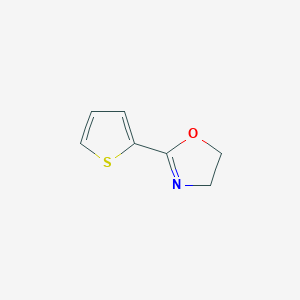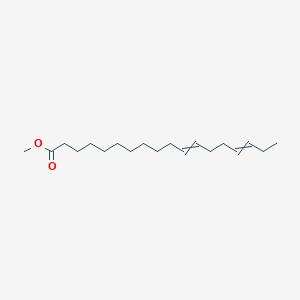
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is an organic compound with a unique structure characterized by a cyclopentane ring substituted with five methyl groups and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclopentane derivative with suitable leaving groups, which undergoes intramolecular cyclization in the presence of a strong base. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be optimized for high yield and purity. Catalysts and solvents used in industrial settings are chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
科学的研究の応用
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies due to its unique structure.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s steric bulk due to the multiple methyl groups can also influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-2,2,3,4,4-pentamethylcyclopentan-1-one: Similar structure but different methyl group positioning.
(3R)-2,2,3,5,5-tetramethylcyclopentan-1-one: One less methyl group, affecting its reactivity and steric properties.
Uniqueness
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of five methyl groups, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a probe in biochemical studies.
特性
CAS番号 |
57713-23-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7-6-9(2,3)8(11)10(7,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
InChIキー |
XCTXIWLVUHITLX-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1CC(C(=O)C1(C)C)(C)C |
正規SMILES |
CC1CC(C(=O)C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)



![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)




![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
